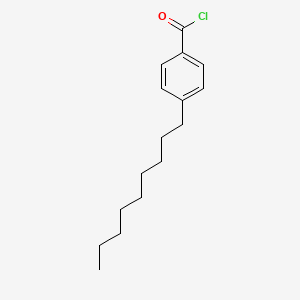

4-n-Nonylbenzoyl chloride

Description

4-n-Nonylbenzoyl chloride (CAS: 54963-70-1) is an alkyl-substituted benzoyl chloride with the molecular formula C₁₆H₂₃ClO and a molecular weight of 266.80 g/mol. It is synthesized by reacting 4-n-nonylbenzoic acid with thionyl chloride (SOCl₂), yielding a product of ≥97% purity (GC analysis) . This compound serves as a critical precursor in liquid crystal synthesis due to its lipophilic alkyl chain, which enhances solubility in non-polar matrices . Its linear nonyl group (C₉H₁₉) contributes to ordered molecular packing, a desirable property in mesophase materials.

Properties

IUPAC Name |

4-nonylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClO/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h10-13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIZCELCHIWJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372990 | |

| Record name | 4-nonylbenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54963-70-1 | |

| Record name | 4-nonylbenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nonylbenzoyl Chloride can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of nonylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In industrial settings, the production of 4-Nonylbenzoyl Chloride involves large-scale Friedel-Crafts acylation. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

4-Nonylbenzoyl Chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation Reactions: The nonyl chain can undergo oxidation to form various oxidized derivatives.

Reduction Reactions: The benzoyl chloride group can be reduced to form the corresponding benzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution: Products include amides, esters, and thioesters.

Oxidation: Products include carboxylic acids and ketones.

Reduction: The major product is benzyl alcohol.

Scientific Research Applications

4-Nonylbenzoyl Chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is employed in the modification of biomolecules for studying biological processes.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: It is used in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of 4-Nonylbenzoyl Chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on molecules, leading to the formation of acylated products. This reactivity is utilized in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Comparison with Similar Compounds

Alkyl-Substituted Benzoyl Chlorides

4-n-Nonylbenzoyl chloride belongs to a homologous series of 4-alkylbenzoyl chlorides. Key comparisons with shorter and longer alkyl chain derivatives are summarized below:

| Compound | Alkyl Chain | Yield (%) | Boiling Point (°C, mmHg) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-n-Pentylbenzoyl chloride | C₅H₁₁ | 75.3 | 136 (3.2) | 210.71 |

| 4-n-Hexylbenzoyl chloride | C₆H₁₃ | 80.3 | 143 (1.3) | 224.76 |

| This compound | C₉H₁₉ | 71.8 | 182 (2.6) | 266.80 |

| 4-n-Decylbenzoyl chloride | C₁₀H₂₁ | 68.0 | 169 (0.6) | 280.85 |

Key Observations :

- Yield Trends : Yields decrease with longer alkyl chains (e.g., 75.3% for pentyl vs. 68.0% for decyl), likely due to steric hindrance during synthesis .

- Boiling Points: Longer chains increase boiling points initially (e.g., 182°C for nonyl), but excessive chain length (decyl) reduces volatility, leading to lower observed boiling points .

- Applications: Nonyl and decyl derivatives are preferred in liquid crystals, while shorter chains (pentyl/hexyl) are used in smaller organic syntheses.

Nitro-Substituted Benzoyl Chlorides

Nitro groups introduce electron-withdrawing effects, altering reactivity and applications:

Comparison with this compound:

- Reactivity : Nitro groups increase electrophilicity, making these compounds more reactive in nucleophilic acyl substitutions compared to alkyl derivatives .

- Solubility : Nitro derivatives are polar and water-sensitive, whereas alkyl derivatives exhibit higher hydrophobicity.

- Thermal Stability: Alkyl chains enhance thermal stability (e.g., nonyl’s bp ~182°C vs. nitro derivatives’ lower bp ~50–100°C) .

Halogen-Substituted Benzoyl Chlorides

Halogen substituents modify electronic properties and safety profiles:

Comparison with this compound:

- Electrophilicity : Halogens (e.g., Br, Cl) enhance electrophilicity but less than nitro groups.

- Safety: Alkyl derivatives like nonyl are less corrosive than halogenated analogues but still require careful handling due to acyl chloride reactivity.

Trichloromethyl-Substituted Derivatives

4-(Trichloromethyl)benzoyl chloride (C₈H₄Cl₄O) has a bulky -CCl₃ group, leading to:

- Higher molecular weight (271.93 g/mol) and lower solubility in organic solvents compared to nonyl derivatives .

- Increased steric hindrance, reducing reactivity in esterification reactions.

Biological Activity

4-n-Nonylbenzoyl chloride is an organic compound often utilized in chemical synthesis and research. Its biological activity has garnered attention due to its potential applications in pharmaceuticals and materials science. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and detailed data.

Chemical Structure and Properties

This compound is characterized by its nonyl side chain attached to a benzoyl chloride moiety. This structure contributes to its reactivity and biological interactions. The molecular formula is C_{15}H_{23}ClO, with a molecular weight of approximately 272.80 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial properties and effects on cellular processes. Notably, studies have focused on its impact on different cell lines and its potential as a therapeutic agent.

Antimicrobial Activity

One study demonstrated that this compound showed significant antimicrobial activity against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests its potential as an antimicrobial agent in pharmaceutical formulations.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µM |

| Escherichia coli | 10 µM |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various human cell lines, including Caco-2 cells. The results indicated moderate cytotoxic effects, with IC50 values suggesting that while the compound has therapeutic potential, caution is warranted regarding its dosage.

| Cell Line | IC50 (µM) |

|---|---|

| Caco-2 | 25 |

| HeLa | 30 |

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular signaling pathways associated with inflammation and apoptosis. Further research is needed to elucidate these mechanisms fully.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound in combination with other antibiotics against resistant bacterial strains. The results indicated enhanced efficacy when used in combination therapy, highlighting its potential role in overcoming antibiotic resistance.

- Case Study on Cytotoxicity : Research published in Toxicology Reports assessed the cytotoxic effects of this compound on liver cell lines. The findings suggested that while the compound has cytotoxic properties, it also induced protective autophagy at lower concentrations, indicating a complex interaction with cellular mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.